molecular formula C6H6BClO4S B3009050 5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid CAS No. 2377608-92-7

5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid

Cat. No.: B3009050
CAS No.: 2377608-92-7
M. Wt: 220.43
InChI Key: CWXRQHBUIRVDKJ-UHFFFAOYSA-N
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Description

5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid: is an organoboron compound with the molecular formula C6H6BClO4S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a boronic acid and a methoxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid typically involves the borylation of a suitable thiophene precursor. One common method is the palladium-catalyzed borylation of 5-chloro-2-(methoxycarbonyl)thiophene using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It can be used in the synthesis of drug candidates targeting various diseases .

Industry: The compound finds applications in the development of advanced materials, such as organic semiconductors and polymers. Its unique chemical properties make it suitable for use in electronic devices .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid is unique due to the presence of both a boronic acid and a methoxycarbonyl group, which allows it to participate in a wide range of chemical reactions. The chlorine substituent also provides additional reactivity, making it a versatile building block in organic synthesis .

Properties

IUPAC Name

(5-chloro-2-methoxycarbonylthiophen-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClO4S/c1-12-6(9)5-3(7(10)11)2-4(8)13-5/h2,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXRQHBUIRVDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(SC(=C1)Cl)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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